beta-D-Ribofuranose 2,3,5-tribenzoate
Overview
Description
Beta-D-Ribofuranose 2,3,5-tribenzoate, also known as β-D-ribofuranose 1-acetate 2,3,5-tribenzoate, is a ribose-derived compound used in nucleoside synthesis .
Synthesis Analysis
In the patented formation of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, a reactor containing thionyl chloride and methyl alcohol is stirred at 0–5 °C for 10 to 15 minutes. After this period, ribose is added to the flask. The flask is then stirred and maintained at its temperature for 8 hours. During this period, a methylation reaction will occur on the ribose .Molecular Structure Analysis
The molecular formula of beta-D-Ribofuranose 2,3,5-tribenzoate is C28H24O9. It has a molar mass of 504.48 .Chemical Reactions Analysis
1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose is further reacted with Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction and deprotected by an acid or base to form a pure artificial nucleotide .Physical And Chemical Properties Analysis
Beta-D-Ribofuranose 2,3,5-tribenzoate has a density of 1.35±0.1 g/cm3 (Predicted), a melting point of 128-130°C, a boiling point of 621.0±55.0 °C (Predicted), and a flashing point of 264.258°C .Scientific Research Applications
Synthesis and Antimicrobial Applications
β-D-Ribofuranose 2,3,5-tribenzoate plays a crucial role in the synthesis of various antimicrobial agents. For instance, it is involved in the synthesis of novel substituted 1-nitro-10H-phenothiazines and their ribofuranosides, which demonstrate significant antimicrobial activities against bacteria and fungi (Jangid et al., 2019). Additionally, it is used in the preparation of pyrido[2,3‐d]pyrimidines and their ribofuranosides, which also exhibit antimicrobial properties (Kumar et al., 2001). These applications highlight the compound's importance in the development of new antimicrobial agents.
Role in Synthesis of Phenothiazines and Sulfones
β-D-Ribofuranose 2,3,5-tribenzoate is crucial in synthesizing various phenothiazines and their derivatives. For example, it is used in the synthesis of fluorinated 10H-phenothiazines and their sulfones, which are evaluated for antimicrobial and anthelmintic activities (Gautam et al., 2014). This demonstrates its versatility in synthesizing compounds with potential therapeutic applications.
Antioxidant and Antimicrobial Properties
Compounds synthesized using β-D-Ribofuranose 2,3,5-tribenzoate are studied for their antioxidant and antimicrobial activities. For instance, substituted 10H-phenothiazines and their ribofuranosides, prepared using β-D-Ribofuranose 2,3,5-tribenzoate, show promising antioxidative and antimicrobial properties (Gautam et al., 2010). This suggests potential applications in managing oxidative stress and infections.
Antiviral Testing Applications
β-D-Ribofuranose 2,3,5-tribenzoate derivatives have been utilized in antiviral testing. Studies have shown the effectiveness of certain derivatives in inhibiting viral infections in animal corneas, indicating its potential in antiviral research (Likar & Japelj, 1977).
Synthesis of Benzothiazines
This compound is integral in synthesizing benzothiazines, which are studied for their biological and industrial value. These include the preparation of 4H-1,4-benzothiazines and their derivatives, showcasing its role in developing new chemical entities with potential biological applications (Gautam et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O8/c27-23(17-10-4-1-5-11-17)31-16-20-21(33-24(28)18-12-6-2-7-13-18)22(26(30)32-20)34-25(29)19-14-8-3-9-15-19/h1-15,20-22,26,30H,16H2/t20-,21-,22-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYJDSXEIXFNRI-PIXQIBFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Ribofuranose 2,3,5-tribenzoate | |
CAS RN |
67525-66-0 | |
Record name | β-D-Ribofuranose, 2,3,5-tribenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67525-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-D-Ribofuranose, 2,3,5-tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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